3H-1,2,4-Triazole-3-thione,5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-4-phenyl-
Description
3H-1,2,4-Triazole-3-thione,5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-4-phenyl- is a complex organic compound belonging to the triazole family. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a benzodioxole group and a phenyl group, making it a unique and versatile molecule in various scientific applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)12-4-2-1-3-5-12)9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVLSRQWCKNJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)N3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazides with isothiocyanates. The reaction conditions often require heating in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Reduction products such as amines or alcohols.
Substitution: Substituted triazoles with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its pharmacological properties, including potential use as an antitumor agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
This compound is unique due to its specific structural features, such as the presence of the benzodioxole and phenyl groups. Similar compounds include other triazoles and their derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological and chemical properties, making them suitable for different applications.
Comparison with Similar Compounds
1,2,4-Triazolethiones
Thiophene-linked triazoles
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
